molecular formula C13H21N3O4 B13248868 tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B13248868
M. Wt: 283.32 g/mol
InChI Key: DBIDNHOKSISZSQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyclopropylcarbamoyl moiety attached to an oxazoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with an appropriate oxazoline derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The cyclopropylcarbamoyl group is introduced through a subsequent reaction with cyclopropyl isocyanate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxazoline moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding oxazoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate or oxazoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The cyclopropylcarbamoyl group can interact with specific enzymes or receptors, making it useful in enzyme inhibition studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate enzyme activity or receptor binding makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions with receptors, modulating their activity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor functions .

Comparison with Similar Compounds

Comparison: tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is unique due to the presence of both cyclopropylcarbamoyl and oxazoline groups. This combination imparts distinct reactivity and biological activity compared to similar compounds that may only contain one of these functional groups. For example, tert-Butyl N-(3-chloropropyl)carbamate lacks the oxazoline ring, which limits its potential interactions with biological targets . Similarly, tert-Butyl N-(3-hydroxypropyl)carbamate does not have the cyclopropylcarbamoyl group, affecting its reactivity and applications .

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl N-[[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)19-12(18)14-7-9-6-10(16-20-9)11(17)15-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,18)(H,15,17)

InChI Key

DBIDNHOKSISZSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)NC2CC2

Origin of Product

United States

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